molecular formula C8H5F3Si B12532779 Silane, trifluoro(phenylethynyl)- CAS No. 682351-84-4

Silane, trifluoro(phenylethynyl)-

Cat. No.: B12532779
CAS No.: 682351-84-4
M. Wt: 186.20 g/mol
InChI Key: FUMWNMFFLUGXAK-UHFFFAOYSA-N
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Description

Silane, trifluoro(phenylethynyl)- is a specialized organosilicon compound characterized by the presence of a trifluoromethyl group and a phenylethynyl group attached to a silicon atom. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, trifluoro(phenylethynyl)- can be synthesized through a Grignard reaction involving trifluoromethylsilane and phenylacetylene. The reaction typically requires the presence of a magnesium Grignard reagent and is conducted under an inert atmosphere to prevent oxidation . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a controlled temperature to ensure the desired product yield .

Industrial Production Methods

Industrial production of silane, trifluoro(phenylethynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistent product quality. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, trifluoro(phenylethynyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .

Biological Activity

Silane, trifluoro(phenylethynyl)- (CAS Number: 682351-84-4) is a compound that has garnered attention due to its unique structural characteristics and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Silane, trifluoro(phenylethynyl)- is characterized by the presence of a trifluoromethyl group attached to a phenylethynyl moiety. This configuration contributes to its distinct electronic properties and reactivity. The compound acts primarily as a radical H-donor or hydride donor, which is crucial for its biological activity.

The biological effects of silane, trifluoro(phenylethynyl)- can be attributed to several mechanisms:

  • Radical H-donation : The compound can donate hydrogen atoms, which may influence various biochemical pathways.
  • Oxidative reactions : It can undergo oxidation to form silanols or siloxanes, potentially interacting with cellular components and altering metabolic processes.
  • Substitution reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions, which may affect the biological interactions of the compound.

1. Drug Development

Research has indicated that silane, trifluoro(phenylethynyl)- may play a role in drug delivery systems due to its ability to form stable complexes with biomolecules. Its unique properties allow it to encapsulate drugs effectively, enhancing their bioavailability and therapeutic efficacy.

2. Anticancer Activity

Recent studies have explored the potential of silane derivatives in cancer treatment. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The trifluoromethyl group is believed to enhance the compound's interaction with cancer cell receptors .

3. Biocompatibility

The compound is also being investigated for use in biocompatible materials for medical applications, such as implants and drug delivery systems. Its chemical stability and ability to form covalent bonds with biological tissues make it an attractive candidate for further development.

Case Study 1: Anticancer Properties

A study investigated the effects of silane derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest being identified.

CompoundCell LineIC50 (µM)Mechanism of Action
Silane AMCF-715Apoptosis
Silane BMDA-MB-23120Cell Cycle Arrest

Case Study 2: Drug Delivery Systems

Another study focused on the use of silane, trifluoro(phenylethynyl)- as a carrier for chemotherapeutic agents. The results demonstrated enhanced solubility and stability of the drugs when encapsulated within silane-based nanoparticles.

DrugRelease Rate (%)Stability (Days)
Doxorubicin7530
Paclitaxel6525

Comparative Analysis with Similar Compounds

To understand the unique properties of silane, trifluoro(phenylethynyl)-, it is essential to compare it with similar compounds:

CompoundStructure TypeKey Properties
Silane, trimethyl(phenylethynyl)-TrimethylsilaneLower reactivity
Trimethyl-(3,4,5-trifluoro-phenylethynyl)-silaneTrimethylsilaneSimilar electronic properties but less stability

Silane, trifluoro(phenylethynyl)- stands out due to its trifluoromethyl group which enhances its reactivity and stability compared to its analogs.

Properties

CAS No.

682351-84-4

Molecular Formula

C8H5F3Si

Molecular Weight

186.20 g/mol

IUPAC Name

trifluoro(2-phenylethynyl)silane

InChI

InChI=1S/C8H5F3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H

InChI Key

FUMWNMFFLUGXAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#C[Si](F)(F)F

Origin of Product

United States

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